molecular formula C36H78Br2P2 B124269 1,12-Dodecanediylbis(tributylphosphonium) dibromide CAS No. 99372-74-4

1,12-Dodecanediylbis(tributylphosphonium) dibromide

Cat. No. B124269
CAS RN: 99372-74-4
M. Wt: 732.8 g/mol
InChI Key: ZQHJAOSIJREVKP-UHFFFAOYSA-L
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Description

1,12-Dodecanediylbis(tributylphosphonium) dibromide, also known as Dodecamethylenebis(tributylphosphonium) dibromide, is a chemical compound with the empirical formula C36H78Br2P2 . It has a molecular weight of 732.76 . This compound is used as a reagent for ion-pair chromatography .


Molecular Structure Analysis

The molecular structure of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is represented by the SMILES string: CCCCP+(CCCC)CCCCCCCCCCCCP+(CCCC)CCCC.[Br-].[Br-] . This indicates that the compound consists of two tributylphosphonium groups attached to a dodecane chain, with two bromide ions for charge balance .


Physical And Chemical Properties Analysis

The molecular weight of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is 732.8 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is also characterized by a high number of rotatable bonds, with a count of 31 .

Scientific Research Applications

  • Bactericidal Activity

    • Research conducted by Yuan et al. (2017) synthesized several aliphatic symmetrical diphosphonium salts, including 1,12-di(tributylphosphonium bromide)dodecane. This compound demonstrated significant bactericidal activity against various bacteria, highlighting its potential use in microbial control applications (Yuan et al., 2017).
  • Chemical Association in Aqueous Solutions

    • A study by Yiv and Zana (1980) explored the self-association of dodecane-1,12-bis(tributylammonium bromide) in aqueous solutions. The findings contribute to a better understanding of the chemical behavior of similar compounds in solutions, which is crucial for their application in various chemical processes (Yiv & Zana, 1980).
  • Extraction of Actinides

    • A 2010 study by Rao et al. investigated the use of dibutylbutyl phosphonate in the extraction of actinides, a process relevant to the nuclear fuel cycle. This research provides insights into the use of phosphonium and phosphonate compounds in such extraction processes (Rao et al., 2010).
  • Synthesis of Plant Growth Hormones

    • Tran-Thi and Falk (1995) described the synthesis of the plant growth hormone 1-triacontanol, starting from 1,12-dodecanediol and utilizing a compound similar to 1,12-dodecanediylbis(tributylphosphonium) dibromide. This showcases its potential in agricultural chemical synthesis (Tran-Thi & Falk, 1995).
  • Biosynthesis of Medium- to Long-Chain α,ω-Diols

    • The biosynthesis of α,ω-diols, like 1,12-dodecanediol, from renewable free fatty acids using various enzymes was reported by Ahsan et al. (2017). This process is significant for the production of sustainable and eco-friendly polymers (Ahsan et al., 2017).
  • Corrosion Inhibition in Industrial Applications

    • Chikh et al. (2005) investigated the use of bis(1,2,4-triazolyl)dodecane, which is structurally similar to 1,12-dodecanediylbis(tributylphosphonium) dibromide, as a corrosion inhibitor for carbon steel. This highlights the potential application of such compounds in preventing corrosion in industrial settings (Chikh et al., 2005).

properties

IUPAC Name

tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H78P2.2BrH/c1-7-13-29-37(30-14-8-2,31-15-9-3)35-27-25-23-21-19-20-22-24-26-28-36-38(32-16-10-4,33-17-11-5)34-18-12-6;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJAOSIJREVKP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H78Br2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471993
Record name tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,12-Dodecanediylbis(tributylphosphonium) dibromide

CAS RN

99372-74-4
Record name tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,12-Dodecanediyl-bis(tributylphosphonium) dibromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Karas, M Glückmann… - Journal of mass …, 2000 - Wiley Online Library
A new model for the ionization processes in UV matrix‐assisted laser desorption/ionization (MALDI) which accounts for the major phenomena observed is presented and discussed. …

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